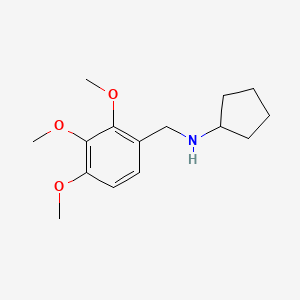

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFRXDPSYHVMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354514 | |

| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418788-93-9 | |

| Record name | Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group and a 2,3,4-trimethoxy-substituted benzyl moiety. While specific research on this exact molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The trimethoxybenzene scaffold is present in numerous biologically active compounds, and the cyclopentylamine group can influence pharmacokinetic properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, its probable synthetic route, and standard characterization techniques. This document is intended to serve as a valuable resource for researchers synthesizing or working with this compound and its analogs.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 418788-93-9 | [1] |

| Molecular Formula | C15H23NO3 | [1] |

| Molecular Weight | 265.35 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | [1] |

| InChI | InChI=1S/C15H23NO3/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | [1] |

| XLogP3-AA (Lipophilicity) | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 39.7 Ų | [1] |

| Complexity | 256 | [1] |

Synthetic Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This widely used reaction in organic synthesis involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol:

-

Step 1: Imine Formation. To a solution of 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentylamine (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Reduction. Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this step and is typically added portion-wise at 0 °C or room temperature. The reaction is then stirred for several hours to overnight until the imine is fully reduced to the desired secondary amine.

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Characterization and Analytical Profile

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trimethoxybenzyl ring, the benzylic protons, the methoxy groups, and the protons of the cyclopentyl ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbons, and the carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The exact mass can be used to confirm the elemental composition.

Potential Applications and Research Context

While specific applications for this compound have not been documented, its structural components suggest potential areas of interest for researchers. The trimethoxyphenyl moiety is found in various pharmacologically active compounds, including some with anticancer and antimicrobial activities. The cyclopentyl group can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes. Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its physical properties, a reliable synthetic route, and standard analytical characterization methods. While experimental data for this specific molecule is limited, the information presented, based on its constituent parts and established chemical principles, offers a solid starting point for scientists and researchers in the field of drug discovery and organic synthesis.

References

-

Wikipedia. Cyclopentylamine. [Link]

- Google Patents. Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.

-

ResearchGate. Reductive amination of cyclopentanone | Request PDF. [Link]

-

PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls.. [Link]

- Google Patents.

-

Princeton University. Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles. [Link]

- Google P

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubChem. N-methylcyclopentanamine. [Link]

-

CP Lab Safety. Cyclopentyl-(2, 4-dimethoxy-benzyl)-amine, min 97%, 100 mg. [Link]

-

Oakwood Chemical. Cyclopentyl-(2-methoxy-benzyl)-amine. [Link]

-

PubChem. N-benzylcyclopentanamine. [Link]

Sources

An In-depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine is a secondary amine featuring a cyclopentyl group and a 2,3,4-trimethoxybenzyl substituent. The unique combination of a bulky cycloaliphatic amine and a polysubstituted aromatic ring suggests its potential for interacting with biological targets. The trimethoxy substitution pattern on the phenyl ring, in particular, is a well-known feature in a variety of pharmacologically active compounds, influencing properties such as lipophilicity, metabolic stability, and receptor binding affinity. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with notable biological activities, including cardiovascular and psychoactive effects. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, expected analytical characterization, and an exploration of its potential pharmacological relevance based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.35 g/mol | [1] |

| CAS Number | 418788-93-9 | [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC | [1] |

| InChIKey | WQFRXDPSYHVMLY-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 39.7 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. A particularly effective and scalable method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid as both the reducing agent and a catalyst.[2][3]

Experimental Protocol: One-Pot Reductive Amination

This protocol is based on established procedures for the reductive amination of 2,3,4-trimethoxybenzaldehyde with other amines.[2][3]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Cyclopentylamine

-

Formic acid (88-90%)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in methanol.

-

Addition of Amine: To the stirred solution, add cyclopentylamine (1.1 eq) dropwise at room temperature.

-

Formation of Schiff Base: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and slowly add formic acid (2.0-3.0 eq). After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices

-

Methanol as Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it facilitates the formation of the imine intermediate.

-

Excess Cyclopentylamine: A slight excess of the amine is used to ensure the complete consumption of the aldehyde.

-

Formic Acid as Reducing Agent: Formic acid serves a dual role as a catalyst for imine formation and as the hydride source for the reduction. This avoids the need for metal catalysts, which can be costly and require removal from the final product.[2][3]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reduction of the imine by formic acid.

-

Aqueous Work-up with Sodium Bicarbonate: This step is crucial for neutralizing the excess formic acid and any acidic byproducts, allowing for the isolation of the free amine.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxybenzyl group, the methoxy groups, the benzylic methylene protons, the methine proton of the cyclopentyl group attached to the nitrogen, and the methylene protons of the cyclopentyl ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the trimethoxy-substituted aromatic ring, the three methoxy carbons, the benzylic methylene carbon, the methine carbon of the cyclopentyl ring bonded to the nitrogen, and the methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions, N-H stretching for the secondary amine (which may be weak or broad), and C-O stretching for the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic fragments arising from the cleavage of the benzylic C-N bond and fragmentation of the cyclopentyl ring.

Potential Biological Activity and Mechanism of Action

While there is no specific pharmacological data available for this compound, the biological activities of structurally related compounds provide a basis for predicting its potential therapeutic applications.

Many N-benzylcyclopentylamine and trimethoxybenzylamine derivatives have been investigated for their effects on the central nervous system and cardiovascular system. For instance, certain N-benzylcyclopentylamine derivatives have been shown to act as dopamine receptor antagonists.[1] The trimethoxybenzyl moiety is a key structural feature of several cardiovascular drugs, such as trimetazidine, which acts as a metabolic agent in the treatment of angina pectoris.[2]

Given these precedents, it is plausible that this compound could exhibit activity at dopamine receptors or possess modulatory effects on cardiovascular function. A hypothetical mechanism of action could involve the interaction of the amine with the binding pocket of a G-protein coupled receptor, such as a dopamine receptor, where the trimethoxybenzyl group could engage in specific hydrophobic and hydrogen bonding interactions.

Caption: Hypothetical signaling pathway for dopamine receptor antagonism.

Conclusion

This compound represents an interesting chemical entity with potential for biological activity, predictable through its structural relationship to known pharmacologically active molecules. This guide has provided a detailed and practical protocol for its synthesis via reductive amination, along with a comprehensive outline for its analytical characterization. While further research is required to elucidate its specific biological profile and mechanism of action, the information presented here serves as a valuable resource for researchers and scientists interested in the exploration of novel N-benzylcyclopentylamine derivatives for drug discovery and development. The self-validating nature of the described synthetic and analytical workflows ensures a reliable foundation for future investigations into this promising compound.

References

- Preparation method of trimetazidine. CN102850296B.

-

Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):949-952. [Link]

-

PubChem. N-benzylcyclopentanamine. [Link]

-

PubChem. Benzyl-(2,3,4-trimethoxy-benzyl)-amine. [Link]

-

2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 1978, 21(12), 1318-1320. [Link]

Sources

An In-Depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine (CAS 418788-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, with CAS number 418788-93-9, is a secondary amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a substituted trimethoxybenzyl group linked to a cyclopentylamine moiety, presents a unique combination of steric and electronic properties that can be exploited for developing novel therapeutic agents. The trimethoxybenzene motif is a known pharmacophore in various biologically active molecules, while the cyclopentyl group can influence the compound's lipophilicity and binding interactions with biological targets. This guide provides a comprehensive overview of its synthesis, potential applications, and key technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 418788-93-9 |

| Molecular Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol |

| Appearance | (Predicted) Liquid or low-melting solid |

| Boiling Point | (Predicted) 362.7 ± 37.0 °C |

| Density | (Predicted) 1.08 ± 0.1 g/cm³ |

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is through reductive amination.[1][2] This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde (2,3,4-trimethoxybenzaldehyde) and a primary amine (cyclopentylamine), followed by the reduction of the imine to the target secondary amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over carbonyls, which minimizes side reactions and generally leads to high yields.[3][4]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.[3][5]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Cyclopentylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Anticancer Activity: Trimethoxyphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The trimethoxy substitution pattern can influence the molecule's ability to interact with cellular targets involved in cancer progression.

-

Monoamine Oxidase (MAO) Inhibition: Benzylamine derivatives are known to exhibit monoamine oxidase inhibitory activity.[7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The specific substitution pattern on the benzyl ring and the nature of the amine substituent can modulate the potency and selectivity for MAO-A and MAO-B isoforms.

-

Antimicrobial Properties: Benzylamine derivatives have been explored for their antibacterial and antifungal activities.[8] The lipophilicity and electronic properties conferred by the trimethoxybenzyl and cyclopentyl groups could contribute to antimicrobial efficacy.

-

Neuropharmacological Activity: The benzylamine scaffold is a common feature in compounds targeting the central nervous system.[9] Depending on its ability to cross the blood-brain barrier and interact with specific receptors or enzymes, this compound could be a starting point for the development of novel neuropharmacological agents.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxybenzyl group, the methoxy groups, the benzylic methylene protons, the methine proton on the cyclopentyl ring attached to the nitrogen, and the remaining methylene protons of the cyclopentyl ring. The chemical shifts and coupling patterns of these signals provide detailed structural information.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, the benzylic carbon, and the carbons of the cyclopentyl ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.[11][12] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Safety and Handling

Precursor Safety Information

| Precursor | CAS Number | Hazard Statements |

| 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 | May cause skin and eye irritation. May cause respiratory irritation.[13] |

| Cyclopentylamine | 1003-03-8 | Highly flammable liquid and vapor. Fatal if swallowed. Toxic if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][14] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.

Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a molecule with potential for further exploration in the field of drug discovery. Its synthesis via reductive amination is a well-established and efficient method. The presence of the trimethoxybenzyl and cyclopentylamine moieties suggests that this compound could be a valuable starting point for the development of new therapeutic agents with a range of potential biological activities. Further pharmacological screening is warranted to fully elucidate its therapeutic potential.

References

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. 2017-09-01. Available from: [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]

-

Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. Available from: [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available from: [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. 2023-01-20. Available from: [Link]

-

Myers Chem 115. Available from: [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. 2025-10-07. Available from: [Link]

-

Benzylamine. Wikipedia. Available from: [Link]

-

Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. 2010-02-01. Available from: [Link]

-

Reductive Amination With Sodium Triacetoxyborohydride. Scribd. Available from: [Link]

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. Available from: [Link]

-

23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. 2019-06-05. Available from: [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available from: [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

NMR and mass spectrometry of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This compound (C₁₅H₂₃NO₃, M.W. 265.35 g/mol ) represents a class of substituted benzylamines that are common scaffolds in medicinal chemistry.[1][2] Its structural backbone combines a flexible aliphatic amine component with a sterically hindered and electron-rich aromatic ring. This guide provides a comprehensive technical analysis of this molecule using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As application scientists, we move beyond mere data reporting. The core of this guide is to explain the causality behind the analytical strategy—why specific experiments are chosen, how instrumental parameters are rationalized, and how a convergence of evidence from orthogonal techniques leads to irrefutable structural confirmation. The protocols herein are designed to be self-validating, ensuring that the data produced is both accurate and reproducible.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of its covalent framework and connectivity.

Theoretical Framework and Predicted Spectral Features

Before any experiment, a robust theoretical prediction based on established principles of chemical shifts and coupling constants is essential. This predictive framework serves as a hypothesis to be tested against the empirical data.

The structure is first analyzed for chemical and magnetic equivalence. Due to the lack of symmetry, all 15 carbons and all 23 protons are expected to be chemically non-equivalent, although some signals from the cyclopentyl ring may overlap.

¹H NMR Spectroscopy Predictions: The proton spectrum is anticipated to show distinct regions corresponding to the aromatic, methoxy, aliphatic, and amine protons.

| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H-5', H-6' | 6.6 – 7.0 | d, d | Jortho ≈ 8-9 Hz | These aromatic protons form a simple AB spin system. The electron-donating methoxy groups shield these protons, shifting them upfield relative to benzene (7.36 ppm). |

| 2', 3', 4'-OCH₃ | 3.8 – 3.9 | s, s, s | N/A | Three distinct singlets are expected due to their different electronic environments. Data from similar trimethoxybenzene compounds support this range.[3][4] |

| H-7' (Benzylic CH₂) | ~3.7 | s | N/A | This benzylic CH₂ group is adjacent to the nitrogen. Its signal is typically a singlet unless coupling to the N-H proton is observed, which is rare in standard solvents like CDCl₃ due to rapid exchange.[5] |

| H-1 (Cyclopentyl CH) | 3.0 – 3.5 | m (quintet or tt) | ~7-9 Hz | This methine proton is directly attached to the nitrogen, causing significant deshielding and a downfield shift compared to other aliphatic protons. |

| H-2, H-5 (Cyclopentyl CH₂) | 1.3 – 2.0 | m | N/A | These four protons are diastereotopic and will appear as complex, overlapping multiplets. |

| H-3, H-4 (Cyclopentyl CH₂) | 1.3 – 2.0 | m | N/A | Similar to H-2/H-5, these four protons will contribute to the complex aliphatic multiplet region. |

| N-H | 0.5 – 5.0 (broad) | s (broad) | N/A | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6][7] In aprotic solvents like CDCl₃, it is often a broad, low-intensity signal that can be confirmed by D₂O exchange. |

¹³C NMR Spectroscopy Predictions: The proton-decoupled ¹³C spectrum will show a distinct signal for each of the 15 unique carbon atoms.[8]

| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C-1', C-2', C-3', C-4' | 125 – 155 | The quaternary carbons attached to methoxy groups (C-2', C-3', C-4') will be the most downfield. C-1', the carbon bearing the benzyl group, will be shifted upfield relative to the others. |

| C-5', C-6' | 105 – 125 | These protonated aromatic carbons are shielded by the methoxy groups. |

| 2', 3', 4'-OCH₃ | 56 – 61 | This is the characteristic region for methoxy carbons on an aromatic ring.[3] |

| C-7' (Benzylic CH₂) | ~50 – 55 | Typical chemical shift for a benzylic carbon attached to a secondary amine. |

| C-1 (Cyclopentyl CH) | ~60 – 65 | The direct attachment to nitrogen causes a significant downfield shift for this aliphatic carbon. |

| C-2, C-5 (Cyclopentyl CH₂) | ~30 – 35 | Standard aliphatic region for carbons beta to a nitrogen atom. |

| C-3, C-4 (Cyclopentyl CH₂) | ~20 – 25 | Standard aliphatic region for carbons gamma to a nitrogen atom. |

Experimental Protocol: NMR Analysis

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the analyte, this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first-choice solvent as it is relatively non-polar and less likely to engage in strong hydrogen bonding with the amine proton, simplifying the spectrum. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, the peak width of the TMS signal should be <0.5 Hz.

3. Data Acquisition: a. ¹H NMR: Acquire a standard one-pulse proton spectrum. A 30° pulse angle and a relaxation delay of 2-5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio. b. D₂O Exchange: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The broad N-H signal should disappear or significantly diminish. c. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds is appropriate. A larger number of scans (~1024 or more) will be necessary due to the low natural abundance of ¹³C. d. 2D NMR (Optional but Recommended): i. COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks (e.g., confirming the H-5'/H-6' and intra-cyclopentyl couplings). ii. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to, providing definitive C-H assignments.

Data Visualization and Interpretation Workflow

A logical workflow ensures that all spectral data is integrated for a conclusive structural assignment.

Figure 1: Recommended workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and crucial structural information through the analysis of its fragmentation patterns. The choice of ionization technique is critical; Electron Ionization (EI) provides rich, reproducible fragmentation libraries, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.[9]

Theoretical Framework and Predicted Fragmentation

The molecular formula C₁₅H₂₃NO₃ gives a monoisotopic mass of 265.168 Da. The presence of one nitrogen atom dictates that the molecular ion (M⁺˙) will have an odd nominal mass, consistent with the Nitrogen Rule.[10]

The primary fragmentation pathways for benzylamines are driven by the formation of stable carbocations. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a dominant pathway.[10][11]

Predicted Fragmentation Pathways (EI-MS):

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C7'-N bond to form the highly stable 2,3,4-trimethoxybenzyl cation. This fragment may rearrange to a tropylium ion.[12]

-

Alpha-Cleavage (Loss of Cyclopentyl): Cleavage of the N-C1 bond results in the loss of a cyclopentyl radical (•C₅H₉) and the formation of a resonance-stabilized iminium cation.

-

Alpha-Cleavage (Loss of Benzyl): Cleavage of the C7'-N bond can also lead to the formation of a cyclopentyl-containing fragment.

| Predicted m/z | Proposed Fragment Ion | Structure of Fragment | Rationale & Expert Insights |

| 265 | [C₁₅H₂₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. Its intensity may be low in EI-MS due to extensive fragmentation. |

| 167 | [C₁₀H₁₁O₃]⁺ | 2,3,4-trimethoxybenzyl cation | A highly stable benzylic cation resulting from cleavage of the C-N bond. Expected to be a very abundant, possibly the base peak. |

| 168 | [C₉H₁₂NO₂]⁺ | [CH₂=N⁺H(2,3,4-trimethoxybenzyl)] | Result of alpha-cleavage with loss of the cyclopentyl radical (•C₅H₉, 69 Da). A common and significant fragmentation for secondary amines.[11] |

| 98 | [C₆H₁₂N]⁺ | Cyclopentyliminium cation | Result of alpha-cleavage with loss of the trimethoxybenzyl radical (•C₁₀H₁₁O₃, 167 Da). Expected to be less abundant than m/z 167 due to the lower stability of the benzyl radical. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Formed from the cyclopentyl portion of the molecule. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like the target amine.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane. b. Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution. Using volatile organic solvents is crucial for GC analysis.[13]

2. Instrument Setup & Method: a. GC System: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane). b. Inlet: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point. c. Oven Program: i. Initial temperature: 100 °C, hold for 1 minute. ii. Ramp: 15 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. MS System: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. iii. Source Temperature: 230 °C. iv. Quadrupole Temperature: 150 °C.

3. Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak. c. Identify the molecular ion peak (m/z 265). d. Correlate the major fragment ions in the spectrum with the predicted fragmentation patterns. Compare the obtained spectrum with library data if available.

Data Visualization and Fragmentation Pathway

Visualizing the fragmentation cascade is key to interpreting the mass spectrum.

Figure 2: Predicted major EI fragmentation pathways.

Conclusion

The structural elucidation of this compound requires a synergistic application of NMR and MS techniques. NMR provides an intricate map of the molecular skeleton and proton/carbon environments, while MS confirms the molecular weight and reveals characteristic fragmentation patterns that validate the proposed structure. The methodologies detailed in this guide provide a robust, scientifically-grounded framework for the comprehensive characterization of this and similar molecules, ensuring data integrity and confidence in downstream research and development applications.

References

-

Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Available at: [Link]

-

Supporting Information. (n.d.). Synthesis of 2-(3-methoxyphenyl)-2-methylpyrrolidin-1-ol (2b). Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Available at: [Link]

-

ResearchGate. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

-

ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link]

-

Royal Society of Chemistry. (2017). A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Available at: [Link]

-

PubChem. (n.d.). Benzyl-(2,3,4-trimethoxy-benzyl)-amine. Available at: [Link]

-

Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

-

Chegg.com. (2020). Solved When para methoxybenzyl alcohol fragments in the mass.... Available at: [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Available at: [Link]

-

PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Available at: [Link]

-

SpectraBase. (n.d.). 2,3,4-Trimethoxybenzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpringerLink. (2015). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Available at: [Link]

-

ResearchGate. (n.d.). 1HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5,.... Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Available at: [Link]

-

VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

-

PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Available at: [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

-

SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Available at: [Link]

-

ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available at: [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Available at: [Link]

-

Chromatography Forum. (2008). GC MS of underivatised amines. Available at: [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Available at: [Link]

Sources

- 1. Benzyl-(2,3,4-trimethoxy-benzyl)-amine | C17H21NO3 | CID 769799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2,3-Trimethoxybenzene(634-36-6) 13C NMR [m.chemicalbook.com]

- 4. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solved When para methoxybenzyl alcohol fragments in the mass | Chegg.com [chegg.com]

- 13. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine: A Key Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine, a pivotal intermediate in the synthesis of modern pharmaceuticals. The document delineates the synthetic pathway to this compound, focusing on the robust and widely applicable reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. Detailed experimental protocols for its synthesis and purification are provided, underpinned by a discussion of the mechanistic principles and rationale for procedural choices. Furthermore, this guide presents the physicochemical and spectroscopic properties of the target molecule, offering a framework for its characterization. The critical role of this compound as a precursor in the industrial synthesis of the anti-anginal drug, Ivabradine, is thoroughly examined, complete with a schematic representation of its integration into the overall synthetic route. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry

Substituted benzylamines represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds. Their prevalence stems from their ability to engage in crucial interactions with biological targets, such as G-protein coupled receptors and ion channels. The specific substitution pattern on the aromatic ring and the nature of the amine substituent are key determinants of a molecule's biological activity and pharmacokinetic profile.

This compound has emerged as a particularly important intermediate, primarily due to its role in the synthesis of Ivabradine. The trimethoxy-substituted phenyl ring and the cyclopentyl group attached to the nitrogen atom are crucial structural motifs that are ultimately incorporated into the final drug substance. A thorough understanding of the synthesis, purification, and characterization of this intermediate is therefore essential for the efficient and scalable production of Ivabradine.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine. This versatile reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde

The starting material, 2,3,4-trimethoxybenzaldehyde, can be prepared from commercially available pyrogallol. The synthesis involves a two-step process: O-methylation followed by formylation.

Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzaldehyde

Materials:

-

Pyrogallol

-

Dimethyl sulfate

-

Sodium hydroxide (30% aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Deionized water

Procedure:

-

O-Methylation of Pyrogallol: In a well-ventilated fume hood, dissolve pyrogallol in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add dimethyl sulfate dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the oily product, 1,2,3-trimethoxybenzene, is separated from the aqueous layer.

-

Formylation of 1,2,3-Trimethoxybenzene (Vilsmeier-Haack Reaction): To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C to form the Vilsmeier reagent. To this mixture, add 1,2,3-trimethoxybenzene and heat the reaction to 70-80°C for several hours. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,3,4-trimethoxybenzaldehyde, which can be further purified by distillation or recrystallization.

Reductive Amination to Yield this compound

The core transformation involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine to form an imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed as they selectively reduce the imine in the presence of the aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Cyclopentylamine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq.) in methanol. Add cyclopentylamine (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Purification

The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure secondary amine.

Experimental Protocol: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

-

Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 418788-93-9 |

| Molecular Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.90 | d, J ≈ 8.5 Hz | 1H | Ar-H |

| ~6.65 | d, J ≈ 8.5 Hz | 1H | Ar-H |

| ~3.88 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.82 | s | 3H | OCH₃ |

| ~3.70 | s | 2H | Ar-CH₂-N |

| ~3.10 | m | 1H | N-CH (cyclopentyl) |

| ~1.80-1.40 | m | 8H | CH₂ (cyclopentyl) |

| ~1.50 | br s | 1H | NH |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data.

| Chemical Shift (δ) (ppm) | Assignment |

| ~152.0 | Ar-C |

| ~151.5 | Ar-C |

| ~142.0 | Ar-C |

| ~125.0 | Ar-C |

| ~124.0 | Ar-CH |

| ~107.0 | Ar-CH |

| ~61.0 | OCH₃ |

| ~60.8 | OCH₃ |

| ~56.0 | OCH₃ |

| ~58.0 | N-CH (cyclopentyl) |

| ~50.0 | Ar-CH₂-N |

| ~33.0 | CH₂ (cyclopentyl) |

| ~24.0 | CH₂ (cyclopentyl) |

Mass Spectrometry:

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 265 or 266, respectively. A characteristic fragmentation pattern would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,3,4-trimethoxybenzyl cation.

Application as a Key Intermediate in the Synthesis of Ivabradine

The primary pharmaceutical application of this compound is as a key building block in the synthesis of Ivabradine, a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris.

In the synthesis of Ivabradine, this compound is typically N-alkylated with a suitable electrophile containing the benzazepinone moiety. This reaction forms the complete carbon-nitrogen skeleton of the final drug molecule.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate, the synthesis of which is efficiently achieved through the reductive amination of 2,3,4-trimethoxybenzaldehyde and cyclopentylamine. This guide has provided a detailed overview of its synthesis, purification, and characterization, highlighting its critical role in the production of Ivabradine. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical industry, enabling a deeper understanding and more efficient utilization of this key building block.

References

-

Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Synthesis of 2,3,4-trimethoxybenzaldehyde: CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- Ivabradine Synthesis: WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.

-

Reductive Amination General Procedures: Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Physicochemical Properties: PubChem. Benzyl-(2,3,4-trimethoxy-benzyl)-amine. [Link]

An In-depth Technical Guide to the Role of Trimethoxybenzyl Groups in Receptor Binding

Foreword: The Unseen Architect in Molecular Recognition

In the intricate dance of molecular recognition, where ligands and receptors embrace to initiate a cascade of biological events, the specific architecture of the ligand is paramount. Among the myriad functional groups employed by medicinal chemists, the trimethoxybenzyl (TMB) moiety stands out as a versatile and potent modulator of receptor affinity and selectivity. This guide moves beyond a mere cataloging of TMB-containing compounds. Instead, it aims to provide a deep, mechanistic understanding of why this particular arrangement of methoxy groups on a benzyl ring proves so effective across a diverse range of biological targets. We will dissect the physicochemical properties of the TMB group, explore its role in key drug-receptor interactions through detailed case studies, and provide field-proven experimental protocols to empower researchers in their own discovery pipelines. This is a guide for those who seek not just to know what works, but to comprehend how it works, enabling a more rational and predictive approach to drug design.

Section 1: The Trimethoxybenzyl Moiety - A Physicochemical Profile

The trimethoxybenzyl group, most commonly seen as the 3,4,5-trimethoxy isomer, is more than a simple hydrophobic scaffold. Its character is defined by a delicate interplay of steric and electronic properties conferred by the three methoxy substituents.

-

Electronic Effects: The oxygen atoms of the methoxy groups are potent hydrogen bond acceptors. This allows the TMB moiety to form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, significantly contributing to binding affinity. Furthermore, the methoxy groups are electron-donating, increasing the electron density of the benzene ring and influencing its ability to participate in π-π stacking or cation-π interactions.

-

Steric and Conformational Influence: The methoxy groups add significant bulk, which can be leveraged to achieve selectivity. By occupying specific sub-pockets within a receptor, the TMB group can orient the rest of the ligand for optimal interaction or, conversely, create steric hindrance to prevent binding to off-target receptors. The rotational freedom around the ether bonds allows for some conformational flexibility, enabling an induced fit into the binding site.

-

Lipophilicity: The TMB group is moderately lipophilic, a property critical for cell membrane permeability and crossing biological barriers like the blood-brain barrier. The methoxy groups strike a balance, increasing lipophilicity compared to a simple benzyl group without creating the excessive greasiness that can lead to poor solubility or metabolic instability.

Caption: Physicochemical properties of the TMB group and their impact on drug action.

Section 2: Case Studies - The TMB Group in Action

The true significance of the TMB group is best understood through its application in successful therapeutic agents and research probes. Here, we examine its role across different classes of receptors.

Case Study 2.1: Trimethoprim and Dihydrofolate Reductase (DHFR)

Trimethoprim is a classic antibiotic that owes its efficacy and selectivity to the TMB moiety.[1] It functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA precursors.[2]

Mechanism of Action: The TMB group of trimethoprim binds deep within the active site of bacterial DHFR, a pocket that is structurally different from its human counterpart. The methoxy groups form key hydrogen bonds with conserved water molecules and amino acid residues, anchoring the molecule. This precise fit is responsible for trimethoprim's remarkable selectivity, as it binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[3] This selective inhibition starves the bacteria of the necessary components for DNA replication and cell division, leading to a bacteriostatic effect.[4]

Caption: Mechanism of DHFR inhibition by Trimethoprim.

Case Study 2.2: TMB Moiety in Tubulin Polymerization Inhibitors

The TMB group is a well-established pharmacophore in a class of potent antimitotic agents that target tubulin, the protein building block of microtubules.[5] Compounds like combretastatin and its analogues utilize a 3,4,5-trimethoxyphenyl ring to bind to the colchicine-binding site on β-tubulin.[6]

Role in Binding: The TMB moiety is considered a crucial tubulin-binding element.[6] It occupies a specific hydrophobic pocket in the colchicine site. The three methoxy groups contribute to the binding affinity through van der Waals interactions and potential hydrogen bonds with the protein backbone. By locking into this site, TMB-containing compounds disrupt the dynamics of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[5] This disruption triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[5] The precise positioning of the methoxy groups is critical; studies have shown that altering their number or position on the benzyl ring can dramatically reduce binding affinity and antiproliferative activity.[7]

Case Study 2.3: Modulators of P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cells.[8][] Several compounds featuring a TMB group have been identified as potent P-gp modulators.

Mechanism of Inhibition: In a series of trimethoxybenzanilide-based modulators, the TMB group plays a key role in tuning the molecule's lipophilicity and interaction with the P-gp binding site.[10] These inhibitors are thought to bind within the transmembrane domain of P-gp, either competing with the drug substrate or allosterically preventing the conformational changes needed for transport.[11] The TMB group's balanced lipophilicity allows it to partition into the cell membrane and access the P-gp binding site, while its hydrogen-bonding capacity contributes to the affinity required to displace or block substrates. This leads to increased intracellular accumulation of chemotherapeutic drugs, restoring their efficacy in resistant cancer cells.[12]

Case Study 2.4: Ligands for G-Protein Coupled Receptors (GPCRs)

While the classic 3,4,5-TMB is common, substitutions like the 2,5-dimethoxy pattern seen in the NBOMe series of serotonin 5-HT2A receptor agonists highlight the broader importance of methoxybenzyl groups in GPCR recognition.[13] The N-(2-methoxy)benzyl substituent in these compounds is responsible for a dramatic increase in potency compared to their parent phenethylamine compounds.

Role in Affinity and Potency: The methoxybenzyl group is believed to interact with a specific sub-pocket in the 5-HT2A receptor, providing an additional anchor point that stabilizes the active conformation of the receptor.[13] This enhanced binding affinity translates to ultrapotent agonism, with Ki values in the low nanomolar range.[13] This example underscores the principle that methoxy groups on a benzyl ring can be strategically positioned to exploit specific receptor topographies, leading to significant gains in ligand affinity and efficacy.

Table 1: Binding Affinities of Representative TMB-Containing Compounds

| Compound Class | Specific Compound | Target Receptor/Protein | Binding Affinity (Ki or IC50) | Reference |

| DHFR Inhibitor | Trimethoprim | Bacterial Dihydrofolate Reductase | ~5 nM (E. coli) | [14] |

| Tubulin Inhibitor | 1-benzyl-4,5,6-trimethoxyindole (Compound 10) | Tubulin (Colchicine Site) | 26 nM (Mean IC50) | [7] |

| P-gp Modulator | Trimethoxybenzanilide Derivative | P-glycoprotein (ABCB1) | Sub-micromolar IC50 | [10] |

| 5-HT2A Agonist | 25N-NBOMe | Serotonin 5-HT2A Receptor | 0.144 nM (Ki) | [13] |

Section 3: Experimental Protocols for Studying TMB-Ligand Interactions

To validate the role of the TMB group and quantify its contribution to receptor binding, specific, robust assays are required. The following protocols are foundational methodologies in this field. The causality for each step is explained to provide a deeper, field-proven insight.

Protocol 3.1: Radioligand Binding Assay for GPCRs

This protocol determines the affinity of a TMB-containing test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target GPCR (e.g., HEK293 cells transfected with the 5-HT2A receptor).

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer. Causality: Homogenization breaks the cell membranes, releasing them into the buffer. The cold temperature is critical to inhibit protease activity and maintain receptor integrity.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL, determined by a Bradford or BCA assay. Causality: Washing removes cytosolic components. A defined protein concentration ensures consistency across assay wells.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

50 µL of the TMB-containing test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

-

50 µL of a fixed concentration of radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor), typically at its Kd concentration. Causality: Using the radioligand at its Kd ensures that a significant portion is bound, but it can still be effectively competed off by the test compound.

-

50 µL of the prepared cell membranes.

-

-

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-radiolabeled antagonist. Causality: This measures the amount of radioligand that binds to components other than the target receptor. True specific binding is calculated by subtracting NSB from total binding.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes). Causality: Incubation allows the binding reaction to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Causality: This separates the membrane-bound radioligand from the unbound radioligand in the solution. The process must be rapid to prevent dissociation.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3.2: Calcein-AM Efflux Assay for P-gp Inhibition

This is a cell-based functional assay to measure the ability of a TMB-containing compound to inhibit P-gp activity.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells overexpressing P-gp (e.g., K562/ADM) and the parental control cells (K562) in a 96-well, black, clear-bottom plate. Allow them to adhere overnight. Causality: Using both a P-gp overexpressing line and a control allows for direct comparison and confirms the effect is P-gp specific.

-

-

Compound Incubation:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Add buffer containing the TMB-containing test compound at various concentrations. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and buffer alone as a negative control.

-

Incubate for 30 minutes at 37°C. Causality: This pre-incubation allows the test compound to enter the cells and begin interacting with P-gp.

-

-

Substrate Loading:

-

Add Calcein-AM (a non-fluorescent P-gp substrate) to all wells to a final concentration of ~1 µM. Causality: Calcein-AM is lipophilic and can freely enter cells. Once inside, cellular esterases cleave the AM group, trapping the highly fluorescent calcein. However, in P-gp active cells, Calcein-AM is pumped out before it can be cleaved.

-

Incubate for another 30-60 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence signal of the P-gp overexpressing cells to the control cells.

-

Plot the fluorescence intensity (or fold-increase over baseline) against the log concentration of the test compound.

-

An increase in fluorescence indicates that the TMB compound is inhibiting P-gp, allowing calcein to accumulate. Calculate the EC50, the concentration at which 50% of the maximal inhibitory effect is observed.

-

Section 4: Conclusion and Future Perspectives

The trimethoxybenzyl group is a privileged scaffold in medicinal chemistry, not by accident, but by design. Its unique combination of hydrogen bonding capability, tailored steric bulk, and modulated lipophilicity makes it an exceptional tool for achieving high affinity and selectivity at a wide range of biological targets, from enzymes and transporters to GPCRs and structural proteins.

The case studies presented herein—from the selective bacterial targeting of trimethoprim to the potent antimitotic activity of tubulin inhibitors—demonstrate the TMB group's versatility. As our understanding of receptor structures deepens through advances in cryo-electron microscopy and computational modeling, the potential for rational, structure-based design of TMB-containing ligands will only grow. Future research will likely focus on synthesizing novel TMB analogues with fine-tuned electronic properties and incorporating them into larger molecules as key recognition elements. The principles outlined in this guide provide a robust framework for any researcher looking to harness the power of this remarkable functional group in the ongoing quest for more effective and selective therapeutics.

References

-

Hansen, M., Phonekeo, K., Paine, J.S., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

-

Pan, H., & Daniel, M. (2013). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]

-

O'Hagan, D. (2008). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, H., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

-

Gatlik, M., et al. (2014). Trimethoxybenzanilide-based P-glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding. PubMed. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methoxsalen? Patsnap Synapse. [Link]

-

Brogden, R.N., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trimethoprim? Patsnap Synapse. [Link]

-

El-Sayed, N., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Leoni, A., et al. (2008). Synthesis and Structure-Activity Relationships of 1-benzyl-4,5,6-trimethoxyindoles as a Novel Class of Potent Antimitotic Agents. PubMed. [Link]

-

Wikipedia. (2023). 25N-NBOMe. Wikipedia. [Link]

-

Wikipedia. (2024). P-glycoprotein. Wikipedia. [Link]

-